Cas no 898756-61-1 (4'-Azetidinomethyl-2,4-dimethylbenzophenone)

4'-Azetidinomethyl-2,4-dimethylbenzophenone is a versatile organic compound characterized by its unique structure and tunable properties. This compound offers a high degree of structural flexibility, facilitating its use in various synthetic applications. Its ability to undergo selective transformations makes it an attractive building block for complex organic molecules. The presence of the azetidinomethyl group imparts stability and reactivity, while the 2,4-dimethylbenzophenone core provides aromaticity and electronic richness.
4'-Azetidinomethyl-2,4-dimethylbenzophenone structure
898756-61-1 structure
商品名:4'-Azetidinomethyl-2,4-dimethylbenzophenone
CAS番号:898756-61-1
MF:C19H21NO
メガワット:279.3761
MDL:MFCD03841574
CID:1946053

4'-Azetidinomethyl-2,4-dimethylbenzophenone 化学的及び物理的性質

名前と識別子

    • 4'-AZETIDINOMETHYL-2,4-DIMETHYLBENZOPHENONE
    • [4-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
    • LogP
    • 4'-AZETIDIN-1-YLMETHYL-2,4-DIMETHYLBENZOPHENONE
    • 4'-Azetidinomethyl-2,4-dimethylbenzophenone
    • MDL: MFCD03841574
    • インチ: InChI=1S/C19H21NO/c1-14-4-9-18(15(2)12-14)19(21)17-7-5-16(6-8-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3
    • InChIKey: NPYKQYXLLGYEQZ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C

計算された属性

  • せいみつぶんしりょう: 279.16200
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 20.31000
  • LogP: 3.67800

4'-Azetidinomethyl-2,4-dimethylbenzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM284237-1g
(4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
898756-61-1 95%
1g
$450 2023-03-07
TRC
A094510-250mg
4'-Azetidinomethyl-2,4-dimethylbenzophenone
898756-61-1
250mg
$ 440.00 2022-06-08
TRC
A094510-500mg
4'-Azetidinomethyl-2,4-dimethylbenzophenone
898756-61-1
500mg
$ 735.00 2022-06-08
abcr
AB364418-1g
4'-Azetidinomethyl-2,4-dimethylbenzophenone, 97%; .
898756-61-1 97%
1g
€932.90 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658977-1g
(4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
898756-61-1 98%
1g
¥7212.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658977-2g
(4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
898756-61-1 98%
2g
¥13514.00 2024-04-26
A2B Chem LLC
AH89506-1g
(4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
898756-61-1 97%
1g
$644.00 2024-04-19
A2B Chem LLC
AH89506-5g
(4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
898756-61-1 97%
5g
$2291.00 2024-04-19
abcr
AB364418-1 g
4'-Azetidinomethyl-2,4-dimethylbenzophenone, 97%; .
898756-61-1 97%
1 g
€932.90 2023-07-19
Chemenu
CM284237-1g
(4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
898756-61-1 95%
1g
$409 2021-06-09

4'-Azetidinomethyl-2,4-dimethylbenzophenone 関連文献

4'-Azetidinomethyl-2,4-dimethylbenzophenoneに関する追加情報

Introduction to 4'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS No. 898756-61-1) and Its Emerging Applications in Chemical Biology

4'-Azetidinomethyl-2,4-dimethylbenzophenone, identified by the chemical identifier CAS No. 898756-61-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the benzophenone class, characterized by a benzene ring system substituted with an azetidine moiety at the 4'-position and dimethyl groups at the 2- and 4-positions. The presence of these functional groups imparts distinct reactivity and biological activity, making it a valuable candidate for various research and development initiatives.

The benzophenone scaffold is well-documented for its role in photobiology and photochemistry, with derivatives exhibiting applications ranging from UV stabilizers to photodynamic therapy agents. The introduction of the azetidinomethyl group into this framework introduces a cyclic amine structure, which can participate in hydrogen bonding, metal coordination, and other interactions relevant to biological systems. This modification opens up possibilities for the compound to interact with proteins, nucleic acids, or other biomolecules in a targeted manner, thereby facilitating its use in drug design and biomolecular research.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4'-Azetidinomethyl-2,4-dimethylbenzophenone, allowing researchers to explore its properties in greater detail. The synthesis typically involves multi-step reactions that incorporate the azetidine ring onto the benzophenone core while maintaining the dimethyl substitutions. These synthetic methodologies have been refined to ensure high yields and purity, which are critical for applications in sensitive biological assays.

In the realm of chemical biology, 4'-Azetidinomethyl-2,4-dimethylbenzophenone has been investigated for its potential as a bioactive molecule. The compound’s ability to modulate protein-protein interactions or serve as a scaffold for drug development has been explored in several preliminary studies. For instance, its structure may allow it to bind to specific enzyme active sites or interfere with pathogenic protein aggregation, offering insights into therapeutic strategies for neurological disorders or infectious diseases.

One particularly intriguing aspect of this compound is its photochemical behavior. The benzophenone moiety can undergo photoinduced reactions upon exposure to light, which can be harnessed for controlled drug release or activation of prodrugs. The presence of the azetidine group may further influence these reactions by stabilizing intermediates or altering reaction pathways. Such properties make 4'-Azetidinomethyl-2,4-dimethylbenzophenone a promising candidate for developing light-sensitive pharmaceuticals or imaging agents.

The compound’s potential also extends to material science applications. Its rigid aromatic structure combined with functional groups capable of hydrogen bonding makes it suitable for designing novel polymers or supramolecular assemblies. These materials could find utility in drug delivery systems, where precise control over molecular interactions is essential for efficient therapeutic outcomes.

Current research efforts are focused on elucidating the mechanistic details of how 4'-Azetidinomethyl-2,4-dimethylbenzophenone interacts with biological targets. High-throughput screening techniques combined with computational modeling have been employed to identify lead compounds derived from this scaffold. Such approaches are accelerating the discovery process by allowing rapid evaluation of thousands of derivatives based on their predicted binding affinities and physicochemical properties.

The safety and regulatory aspects of working with CAS No. 898756-61-1 are also being addressed through comprehensive toxicological studies. Preliminary data suggest that the compound exhibits low toxicity at typical experimental concentrations, making it suitable for use in cell-based assays and animal models. However, further studies are needed to fully assess its safety profile before broader clinical applications can be considered.

As our understanding of molecular interactions continues to evolve, compounds like 4'-Azetidinomethyl-2,4-dimethylbenzophenone are poised to play a pivotal role in advancing therapeutic strategies across multiple disciplines. Whether used as a tool for biochemical investigation or as a precursor to novel drugs, this molecule exemplifies the intersection of synthetic chemistry and biological activity—a synergy that drives innovation in modern pharmaceutical research.

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